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Compound of Interest

Compound Name: Abt-100

CAS No.: 450839-40-4

Cat. No.: B1662838

Get Quote

ABT-100, also known as A-367074, is a non-peptidomimetic, orally bioavailable small molecule

inhibitor of farnesyltransferase. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of ABT-100
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Property Value

IUPAC Name

6-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(1-

methyl-1H-imidazol-5-yl)ethoxy]-4′-

(trifluoromethoxy)-[1,1′-biphenyl]-3-carbonitrile

Synonyms A-367074, A-409100 Hydrochloride

CAS Number
450839-40-4 (Free Base); 852926-14-8

(Hydrochloride Salt)

Molecular Formula
C₂₇H₁₉F₃N₄O₃ (Free Base); C₂₇H₁₉F₃N₄O₃ · HCl

(Hydrochloride Salt)

Molecular Weight
504.5 g/mol (Free Base); 540.92 g/mol

(Hydrochloride Salt)

Appearance White to beige solid powder

Solubility
DMSO: 1-10 mg/mL; Acetonitrile: 0.1-1 mg/mL;

Not soluble in water

SMILES

FC(F)(OC1=CC=C(C2=C(OC--INVALID-LINK--

C=C3)

(C4=CN=CN4C)O)C=CC(C#N)=C2)C=C1)F

InChI Key HEUVRFNVTLGKMZ-SANMLTNESA-N

Pharmacology and Mechanism of Action
ABT-100 is a highly potent and selective inhibitor of farnesyltransferase (FTase). FTase is a

critical enzyme that catalyzes the post-translational farnesylation of various cellular proteins,

most notably members of the Ras superfamily of small GTPases. This lipid modification is

essential for the proper subcellular localization and function of these proteins, including their

anchoring to the plasma membrane, which is a prerequisite for their participation in signal

transduction pathways that regulate cell growth, proliferation, and survival.

By inhibiting FTase, ABT-100 prevents the farnesylation of Ras, thereby disrupting its ability to

localize to the cell membrane and initiate downstream signaling cascades. This leads to the

attenuation of oncogenic Ras signaling, which is frequently hyperactivated in human cancers.
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In addition to its effects on Ras, ABT-100 has been shown to inhibit the phosphoinositide 3-

kinase (PI3K)/Akt signaling pathway, further contributing to its anti-tumor effects.
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Figure 1. Mechanism of Action of ABT-100 as a Farnesyltransferase Inhibitor.

Biological Activity
ABT-100 demonstrates broad-spectrum antitumor activity through a combination of

antiproliferative, proapoptotic, and antiangiogenic effects. It effectively inhibits the growth of a

wide range of human cancer cell lines in vitro, particularly those harboring oncogenic Ras

mutations.

Table 2: In Vitro Cell Proliferation Inhibition (IC₅₀) of ABT-100

Cell Line Cancer Type Ras Mutation IC₅₀ (nM)

EJ-1 Bladder H-Ras 2.2

DLD-1 Colon Ki-Ras 3.8

MDA-MB-231 Breast Ki-Ras 5.9

HCT-116 Colon Ki-Ras 6.9

MiaPaCa-2 Pancreatic Ki-Ras 9.2

PC-3 Prostate Wild-Type 70

DU-145 Prostate Wild-Type 818

HepG2 Liver Wild-Type (2-20 µM range)

Huh7 Liver Wild-Type (2-20 µM range)

In addition to inhibiting proliferation, ABT-100 induces apoptosis and suppresses angiogenesis

by reducing the expression of key angiogenic cytokines such as vascular endothelial growth

factor (VEGF), basic fibroblast growth factor (bFGF), and interleukin-8 (IL-8).
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Figure 2. ABT-100 Inhibition of the PI3K/Akt Pathway and Downstream Effects.
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Experimental Protocols
The preclinical evaluation of ABT-100 involved a series of in vitro and in vivo experiments to

characterize its efficacy and mechanism of action.

Cell Proliferation Assay
Objective: To determine the concentration-dependent inhibitory effect of ABT-100 on the

growth of various human cancer cell lines.

Methodology:

Cell Plating: Human cancer cell lines (e.g., EJ-1, DLD-1, HCT-116) are seeded into 96-

well microtiter plates at a predetermined density and allowed to attach overnight.

Compound Treatment: Cells are treated with a serial dilution of ABT-100 (e.g., from 0.1 to

100 nM) for a specified duration, typically 72 hours to 7 days. A vehicle control (DMSO) is

run in parallel.

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a fluorescence-based assay

like CyQUANT.

Data Analysis: The absorbance or fluorescence values are measured using a plate reader.

The results are expressed as a percentage of the vehicle control, and the IC₅₀ value (the

concentration of drug that inhibits cell growth by 50%) is calculated using non-linear

regression analysis.

In Vivo Xenograft Efficacy Study
Objective: To evaluate the antitumor activity of orally administered ABT-100 in a living model.

Methodology:

Tumor Implantation: Human tumor cells (e.g., EJ-1, DLD-1) are implanted subcutaneously

into the flank of immunodeficient mice (e.g., nude mice).
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Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are

randomized into treatment and control groups.

Drug Administration: ABT-100 is administered, often orally via gavage, once or twice daily

at various doses (e.g., 6.25-50 mg/kg/day) for a defined period (e.g., 21 days). The control

group receives the vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per

week). Animal health is monitored daily.

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed

for further analysis.

Immunohistochemistry (IHC): Tumor sections are analyzed by IHC for markers of

proliferation (Ki-67), apoptosis (TUNEL assay), and angiogenesis (CD31) to elucidate the

in vivo mechanism of action.
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Figure 3. Preclinical Experimental Workflow for the Evaluation of ABT-100.
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Conclusion
ABT-100 is a potent, selective, and orally bioavailable farnesyltransferase inhibitor with a well-

defined mechanism of action. Its ability to inhibit cell proliferation, induce apoptosis, and

suppress angiogenesis through the disruption of Ras and PI3K/Akt signaling pathways makes

it a significant compound in preclinical cancer research. The broad-spectrum antitumor activity

demonstrated in various xenograft models highlights its potential as a therapeutic agent.

To cite this document: BenchChem. [Chemical Identity and Physicochemical Properties].
BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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